

Storage and handling of air-sensitive cobalt carbonate hydrate

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Compound of Interest

Compound Name: Cobalt(II) carbonate hydrate

Cat. No.: B031851

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Technical Support Center: Cobalt Carbonate Hydrate

Welcome to the technical support center for the storage and handling of air-sensitive cobalt carbonate hydrate ($\text{CoCO}_3 \cdot x\text{H}_2\text{O}$). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is cobalt carbonate hydrate and why is it considered air-sensitive?

Cobalt(II) carbonate hydrate is an inorganic salt with the formula $\text{CoCO}_3 \cdot x\text{H}_2\text{O}$, appearing as a pink to reddish-purple crystalline powder.^{[1][2]} It is considered "air-sensitive" because the cobalt(II) center is susceptible to oxidation, especially when exposed to air over time.^{[1][3][4]} This degradation can lead to the formation of cobalt(III) species or cobalt oxides, altering the compound's purity, reactivity, and appearance.^{[2][4]}

Q2: What is the correct procedure for storing cobalt carbonate hydrate?

To maintain its integrity, the compound must be stored in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.^{[4][5]} The container should be kept tightly sealed.^{[1][5]} For optimal stability and to prevent oxidation, it is highly recommended

to store cobalt carbonate hydrate under an inert atmosphere, such as nitrogen or argon.[1][4][6] Some suppliers recommend refrigerated storage between 2-8°C.[6]

Q3: What are the visible signs of degradation due to improper storage or handling?

The primary sign of degradation is a color change. Fresh, high-purity cobalt carbonate hydrate is typically a pale red or pinkish-purple powder.[1][5] Upon prolonged exposure to air, oxidation may cause the material to darken, potentially appearing brownish. This indicates the formation of cobalt oxides or other impurities and suggests the material may no longer be suitable for sensitive applications.

Q4: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

Due to its potential health hazards, comprehensive PPE is required. This includes:

- Eye Protection: Chemical safety goggles or a face shield.[5][7]
- Skin Protection: Chemical-resistant gloves and a lab coat or protective suit.[5][7]
- Respiratory Protection: Handling should occur in a chemical fume hood to avoid inhaling dust.[4][5] If dust generation is unavoidable or ventilation is inadequate, a NIOSH-approved respirator (such as an N95 or higher) is necessary.[7][8]

Q5: How should I handle the compound during an experiment to maintain its integrity?

To prevent oxidation, all manipulations should be performed under an inert atmosphere (e.g., inside a glovebox) or using Schlenk line techniques.[1][4] Minimize the compound's exposure time to the ambient atmosphere. Use dry, deoxygenated solvents if the compound is to be used in a solution-phase reaction.

Troubleshooting Guide

Problem	Potential Cause	Recommended Solution
My reaction yield is lower than expected or the reaction failed.	The cobalt carbonate hydrate may have degraded due to air exposure, reducing the amount of active Co(II) reagent.	Use a fresh bottle of the reagent or one that has been properly stored under an inert atmosphere. Consider verifying the cobalt content of your material using a technique like EDTA titration. [9]
The starting material is brownish instead of the expected pink/purple color.	This indicates oxidation and degradation of the compound.	The material is likely impure and should not be used for experiments where stoichiometry and purity are critical. Procure a new, unoxidized batch of the reagent.
The compound is not dissolving in acid as expected.	While soluble in acids, significant degradation to insoluble cobalt oxides (like Co_3O_4) may have occurred. [2] [5] [6]	This is a strong indicator of poor sample quality. Use a fresh, properly stored sample. Gentle heating may aid dissolution, but the stoichiometry will be compromised if significant oxidation has occurred. [10]
My experiment produced unexpected side-products or colors.	The use of oxidized starting material can introduce cobalt(III) species or oxides that lead to unintended reaction pathways.	Ensure the integrity of your starting material. Run a small-scale control reaction with a new batch of cobalt carbonate hydrate to see if the issue persists.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of Cobalt Carbonate

Property	Value	Citations
Chemical Formula	$\text{CoCO}_3 \cdot x\text{H}_2\text{O}$	[3] [5]
CAS Number	57454-67-8 (for hydrate)	[1] [5]
Appearance	Pink, pale red, or red-violet powder	[1] [3] [5]
Density	~4.13 g/cm ³	[2] [6] [11]
Molar Mass	118.94 g/mol (anhydrous basis)	[2]
Solubility in Water	0.00014 g/100 mL at 20°C	[2] [10]
Solubility (Other)	Soluble in acids; Insoluble in cold water and alcohol	[5] [6] [12]

| Decomposition | Decomposes in hot water and upon heating [\[2\]](#)[\[5\]](#) |

Table 2: Safety and Exposure Data

Hazard Information	Value / Statement	Citations
GHS Hazard Statements	H302, H315, H317, H319, H335, H351	[2] [8]
Signal Word	Warning	[2] [8]
Primary Hazards	Harmful if swallowed, Skin/eye irritant, Skin sensitizer, Suspected carcinogen	[1] [5] [8]
OSHA PEL (as Co)	0.1 mg/m ³	[5]
ACGIH TLV (as Co)	0.02 mg/m ³	[5] [6]

| LD50 (oral, rat, anhydrous) | 640 mg/kg [\[1\]](#)[\[3\]](#) |

Experimental Protocols

Protocol 1: General Handling of Cobalt Carbonate Hydrate in an Inert Atmosphere Glovebox

- Preparation: Ensure the glovebox antechamber is properly purged and the atmosphere is inert (low O₂ and H₂O levels).
- Material Transfer: Introduce the sealed container of cobalt carbonate hydrate, along with necessary spatulas, weigh boats, and vials, into the glovebox via the antechamber.
- Dispensing: Inside the glovebox, carefully open the main container. Weigh the desired amount of the pink powder into a pre-tared vial.
- Sealing: Tightly seal both the new vial containing the dispensed chemical and the original stock bottle.
- Removal: Remove the newly prepared vial from the glovebox through the antechamber for immediate use in your reaction setup. Return the stock bottle to its proper storage location.

Protocol 2: Example Synthesis - Preparation of Tris(acetylacetonato)cobalt(III) [Co(acac)₃]

This protocol is adapted from established procedures and demonstrates a common use for cobalt carbonate.[2][13]

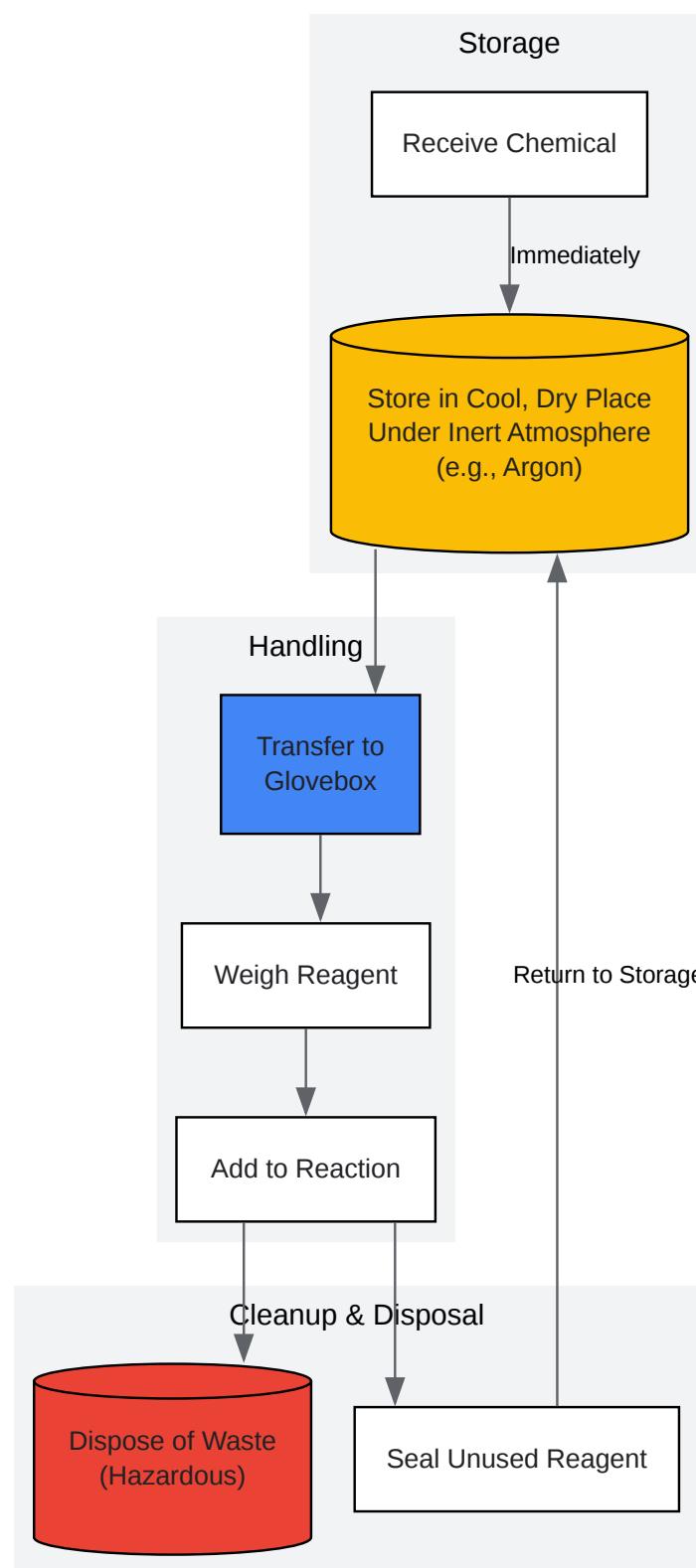
- Setup: In a fume hood, add 1.25 g of **cobalt(II) carbonate hydrate** and 12 mL of acetylacetone (acacH) to a 100 mL flask.[13]
- Initial Reaction: Heat the mixture to approximately 90°C with continuous stirring. The pink solid will react to form a cobalt(II) acetylacetonate complex.
- Oxidation: Slowly and carefully add 15 mL of 10% hydrogen peroxide (H₂O₂) to the heated mixture. Caution: This reaction is exothermic and evolves CO₂ gas, which can cause frothing.[13] Add the H₂O₂ dropwise to control the reaction rate.
- Completion: The solution will turn a deep green color as the Co(II) is oxidized to Co(III). Continue stirring until the effervescence ceases.[13]
- Precipitation: Cool the reaction flask in an ice bath to maximize the precipitation of the green [Co(acac)₃] product.

- Isolation: Collect the green solid by vacuum filtration using a Buchner funnel.
- Washing & Drying: Wash the collected crystals with a small amount of cold water or ethanol, followed by a non-polar solvent like petroleum ether to aid in drying.[\[13\]](#) Dry the product under vacuum or in a low-temperature oven.

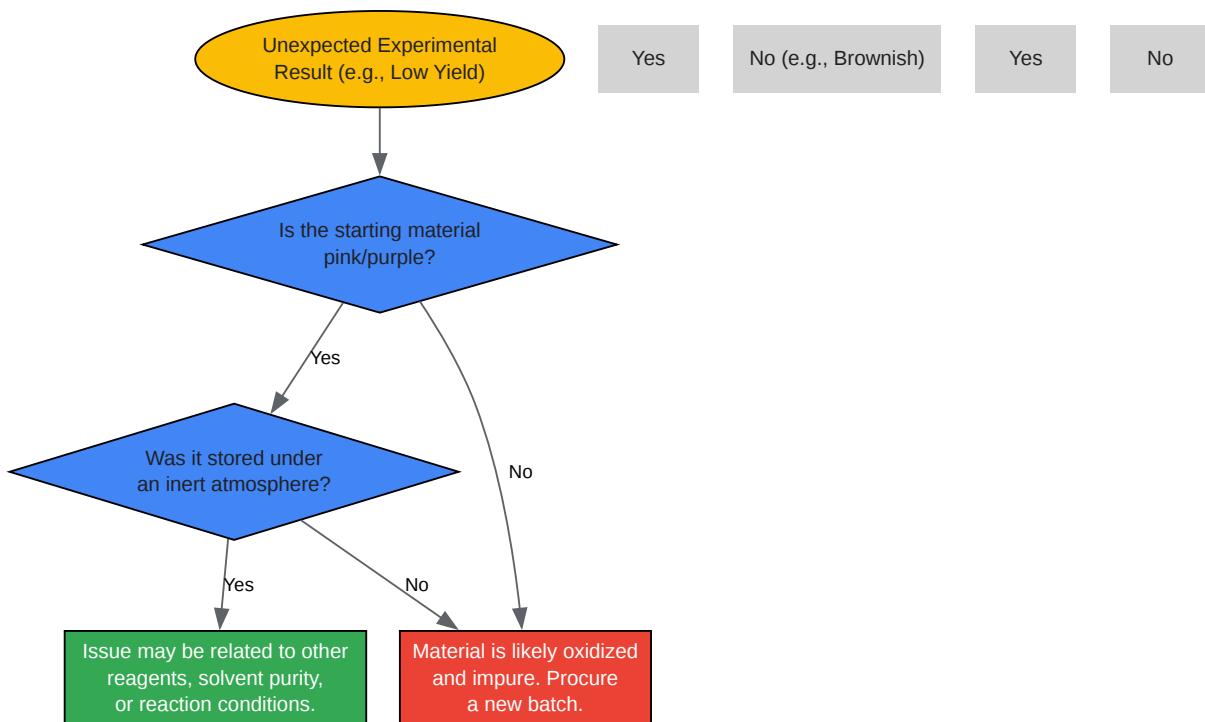
Protocol 3: Emergency Spill Response

- Evacuate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated; if in a lab, ensure the chemical fume hood is operational.[\[5\]](#)[\[14\]](#)
- Wear PPE: Before cleaning, don all required PPE: safety goggles, gloves, lab coat, and a respirator if dust is present.[\[7\]](#)
- Contain Spill: Prevent the powder from spreading. Use absorbent materials like sand or vermiculite for containment if necessary. Do not use water, as this can spread the contamination.[\[7\]](#)
- Clean-Up: Carefully sweep or vacuum (with a HEPA filter) the spilled solid material.[\[1\]](#)[\[4\]](#)[\[7\]](#) Avoid any actions that generate dust. Place the collected material into a clearly labeled, sealable container for hazardous waste.
- Decontaminate: After the bulk material is removed, wipe the spill area with a damp cloth.
- Disposal: Dispose of the sealed waste container, contaminated cleaning materials, and gloves as hazardous waste according to your institution's regulations.[\[5\]](#)[\[15\]](#)
- Hygiene: Wash hands thoroughly with soap and water after the cleanup is complete.[\[5\]](#)

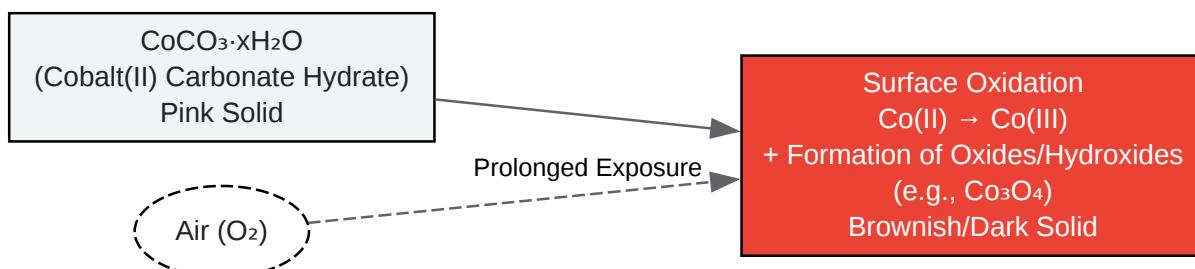
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Potential Degradation Pathway on Air Exposure.

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